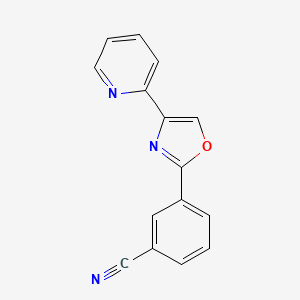
2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole is a heterocyclic compound that features both a pyridine and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyanobenzaldehyde with 2-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other functional groups.
科学研究应用
2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
作用机制
The mechanism of action of 2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
- 2-[4-Cyanophenyl]4-[pyridin-2-yl]-1,3-oxazole
- 2-[3-Cyanophenyl]4-[pyridin-3-yl]-1,3-oxazole
- 2-[3-Cyanophenyl]4-[pyridin-4-yl]-1,3-oxazole
Comparison: Compared to its analogs, 2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole exhibits unique properties due to the specific positioning of the cyano and pyridine groups. This positioning can influence the compound’s electronic distribution, reactivity, and binding affinity to biological targets. As a result, it may display distinct biological activities and therapeutic potential.
属性
分子式 |
C15H9N3O |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
3-(4-pyridin-2-yl-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3O/c16-9-11-4-3-5-12(8-11)15-18-14(10-19-15)13-6-1-2-7-17-13/h1-8,10H |
InChI 键 |
XZDUVAVPEQYRJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC=CC(=C3)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
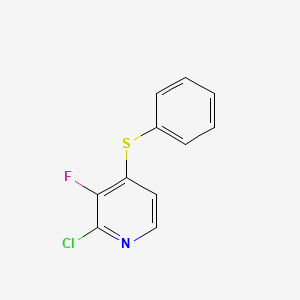
![(S)-1-[(RP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B8417810.png)
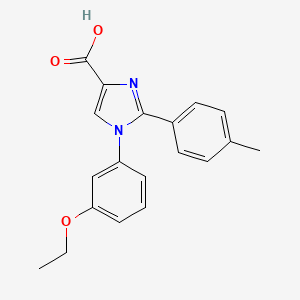
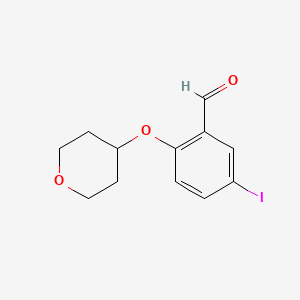
![(1S,4S)-5-(1-Trifluoromethyl-cyclopropanecarbonyl)-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one](/img/structure/B8417839.png)
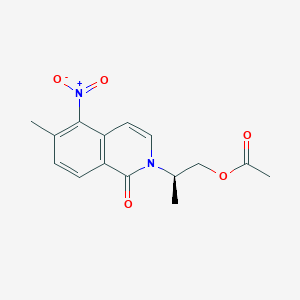
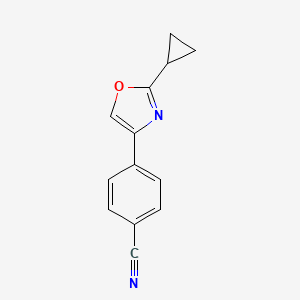
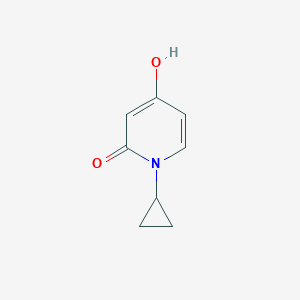
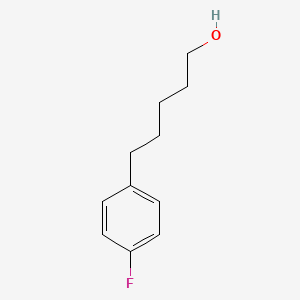
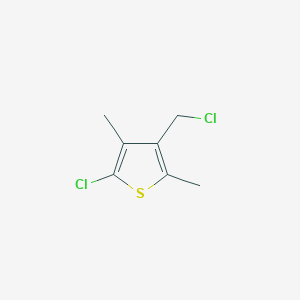
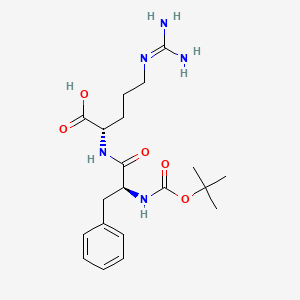

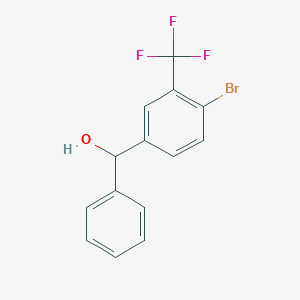
![[(6-Benzenesulfonyl-1-cyano-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid](/img/structure/B8417900.png)
